molecular formula C20H23N3O6S B2496383 N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-69-5

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2496383
CAS No.: 868981-69-5
M. Wt: 433.48
InChI Key: ZYWJGQGGPPLGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:

  • N2-substituent: A (3-(phenylsulfonyl)oxazolidin-2-yl)methyl group, combining a sulfonylated oxazolidine ring with a phenyl moiety. This structural feature may enhance steric bulk and influence binding to biological targets.

Below, we compare its inferred properties with similar compounds.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-16-9-7-15(8-10-16)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWJGQGGPPLGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a methoxybenzyl halide.

    Formation of the Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or phenylsulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonyl group is particularly important for its binding affinity, while the oxazolidinone ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique phenylsulfonyl-oxazolidine moiety distinguishes it from other oxalamides. Key structural analogs include:

Compound Name N1 Substituent N2 Substituent Key Structural Features Evidence ID
Target Compound 4-Methoxybenzyl (3-(Phenylsulfonyl)oxazolidin-2-yl)methyl Sulfonylated oxazolidine -
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide 4-Chlorophenyl 4-Methoxybenzyl Chloro-aromatic substitution
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-Methoxyphenethyl 2-Methoxyphenyl Phenethyl chain, dual methoxy groups
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine ring, dimethoxybenzyl
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide 3-Chlorophenyl 4-Methoxyphenethyl Chloro-aromatic, phenethyl chain

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in , sulfonyl in the target) may enhance binding to hydrophobic enzyme pockets.
  • Phenethyl chains (e.g., ) improve solubility compared to bulkier heterocycles.
  • Sulfonylated moieties (target compound) are rare in the evidence but may confer metabolic resistance (see Section 2.4).

Key Trends :

  • Chlorophenyl groups correlate with antiviral activity .
  • Methoxybenzyl/phenethyl substituents are associated with flavoring and metabolic stability .

Metabolic Stability

Metabolism data from structurally related compounds:

Compound Name Metabolic Pathway Key Findings Evidence ID
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide No amide hydrolysis in rat hepatocytes High metabolic stability
N-(Heptan-4-yl)benzamide Rapid metabolism, no amide hydrolysis Ester hydrolysis dominant
Target Compound (inferred) Likely resistant to amide hydrolysis Sulfonyl group may slow oxidative metabolism -

Notes:

  • Oxalamides generally exhibit amide bond stability in vivo, with degradation depending on substituents .
  • The target’s phenylsulfonyl group may further impede cytochrome P450-mediated oxidation.

Biological Activity

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological evaluations based on diverse scientific literature.

The synthesis of this compound typically involves several key steps:

  • Formation of the oxazolidinone ring : This is achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Sulfonylation : The oxazolidinone intermediate is treated with a sulfonyl chloride reagent in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
  • Alkylation : The final step involves alkylating the sulfonylated oxazolidinone with 4-methoxybenzyl chloride, facilitated by a suitable base.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes or receptors. The oxazolidinone ring and the phenylsulfonyl group are critical for binding to active sites, potentially leading to inhibition of enzymatic activity or modulation of biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that modifications in the aromatic substituents influenced their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, compounds bearing similar oxazolidine structures have been reported to inhibit cell proliferation in breast and prostate cancer models .

Case Studies

  • Study on Antibacterial Efficacy : A comparative analysis was conducted on the antibacterial effects of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent .
  • Anticancer Evaluation : In a recent study, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications enhanced their efficacy, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Summary of Findings

Activity Type Target Organisms/Cells Observed Effects References
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnticancerBreast and prostate cancer cellsInduction of apoptosis; reduced cell proliferation

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N1-(4-methoxybenzyl)-N2-[(3-(phenylsulfonyl)oxazolidin-2-yl)methyl]oxalamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Step 1 : Formation of the oxazolidine ring via cyclization of a sulfonamide intermediate under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Coupling the oxazolidine derivative with an oxalamide precursor using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
    Key Conditions :
ParameterOptimal RangePurposeReference
Temperature0–25°C (Step 1); RT (Step 2)Control reaction kinetics
SolventDMF or DCMEnhance nucleophilicity
CatalystsEDCI/HOBtFacilitate amide bond formation

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., methoxybenzyl aromatic signals at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (ESI-MS/HRMS) : Verifies molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
  • HPLC : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Yield optimization focuses on:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction rates .
  • Catalyst Loading : Incremental addition of EDCI/HOBt (1.2–1.5 equiv.) minimizes side reactions .
  • Inert Atmosphere : Nitrogen/argon prevents sulfonamide oxidation .
  • Purification : Gradient elution in chromatography resolves structurally similar byproducts .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions arise from assay variability or impurity interference. Mitigation strategies include:
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Structural Analog Testing : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .

Q. What computational methods predict the compound’s molecular targets and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Simulates interactions with enzymes (e.g., bacterial ribosomes for oxazolidinone derivatives) using software like AutoDock .
  • Molecular Dynamics (MD) : Analyzes binding stability over time (e.g., RMSD < 2 Å indicates stable complexes) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing sulfonyl groups) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.